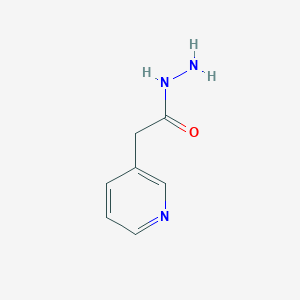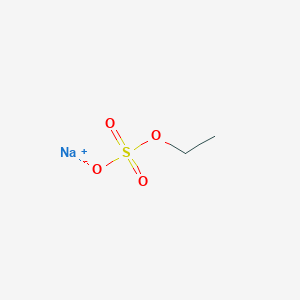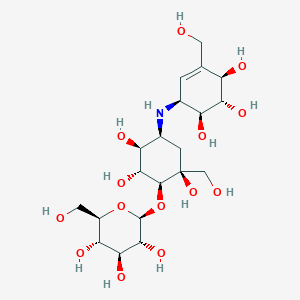
2-(吡啶-3-基)乙酰肼
描述
2-(Pyridin-3-yl)acetohydrazide is an organic compound with the molecular formula C7H9N3O. It is a hydrazide derivative of pyridine, characterized by a pyridine ring attached to an acetohydrazide moiety. This compound is widely used in various scientific research applications due to its versatile chemical properties and potential biological activities.
科学研究应用
2-(Pyridin-3-yl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly as an inhibitor of nucleotide pyrophosphatases, which are involved in various pathological disorders.
Industry: The compound is used in the development of new materials with nonlinear optical properties for optoelectronic applications.
作用机制
Target of Action
The primary targets of 2-(Pyridin-3-yl)acetohydrazide are Nucleotide Pyrophosphatases (NPPs), specifically NPP1 and NPP3 . These enzymes play a crucial role in maintaining the extracellular level of nucleotides and nucleosides and are also involved in the regulation of nucleotide-based intercellular signaling .
Mode of Action
2-(Pyridin-3-yl)acetohydrazide interacts with its targets, NPP1 and NPP3, by inhibiting their activity . The compound’s diacylhydrazine derivatives have shown higher inhibitory values . Molecular docking studies suggest that the compound forms hydrogen bonds within the active site of the target enzymes .
Biochemical Pathways
The NPP1 and NPP3 enzymes are involved in the hydrolysis of nucleotides into nucleosides and can hydrolyze the pyrophosphate and phosphodiester bond of nucleotides . They regulate P2 and P1 receptor signaling with their catalytic action that generates new messenger molecules like adenosine, AMP, or pyrophosphate . By inhibiting these enzymes, 2-(Pyridin-3-yl)acetohydrazide can potentially affect these biochemical pathways.
Result of Action
The inhibition of NPP1 and NPP3 by 2-(Pyridin-3-yl)acetohydrazide can potentially lead to various molecular and cellular effects. For instance, the overexpression of these enzymes has been linked to various pathological disorders, including osteoarthritis, type 2 diabetes, calcification, allergies, neurodegenerative diseases, and carcinogenesis . Therefore, inhibiting these enzymes could potentially alleviate these conditions.
生化分析
Biochemical Properties
2-(Pyridin-3-yl)acetohydrazide has been found to exhibit inhibitory properties against certain enzymes . For instance, it has been used in the synthesis of diacylhydrazine derivatives, which have shown potential as inhibitors of Nucleotide Pyrophosphatases (NPPs) . NPPs are enzymes that play a crucial role in maintaining the extracellular level of nucleotides and nucleosides and are involved in the regulation of nucleotide-based intercellular signaling .
Cellular Effects
The cellular effects of 2-(Pyridin-3-yl)acetohydrazide are not fully understood yet. Its derivatives have shown potential in enhancing the efficacy of cancer therapeutics . This suggests that 2-(Pyridin-3-yl)acetohydrazide may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-(Pyridin-3-yl)acetohydrazide is not fully known. Its derivatives have been found to exhibit inhibitory effects on NPPs . These inhibitors are thought to exert their effects at the molecular level through binding interactions with the enzymes, potentially leading to enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)acetohydrazide typically involves the reaction of pyridine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol to obtain a white crystalline solid.
Industrial Production Methods: While specific industrial production methods for 2-(Pyridin-3-yl)acetohydrazide are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques.
化学反应分析
Types of Reactions: 2-(Pyridin-3-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It participates in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxo derivatives of 2-(Pyridin-3-yl)acetohydrazide.
Reduction: Hydrazine derivatives.
Substitution: Various substituted acetohydrazide derivatives.
相似化合物的比较
- 2-(5-(Pyridin-3-yl)-2H-tetrazol-2-yl)acetohydrazide
- 2-(5-(Pyridin-4-yl)-2H-tetrazol-2-yl)acetohydrazide
Comparison: 2-(Pyridin-3-yl)acetohydrazide is unique due to its specific pyridine ring substitution pattern, which influences its chemical reactivity and biological activity. Compared to its tetrazole derivatives, it exhibits different inhibitory values and binding modes within nucleotide pyrophosphatases . This uniqueness makes it a valuable compound for targeted research and therapeutic applications.
属性
IUPAC Name |
2-pyridin-3-ylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-10-7(11)4-6-2-1-3-9-5-6/h1-3,5H,4,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOCJFXVAGVZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)-](/img/structure/B27462.png)





